molecular formula C23H20Cl2N2O4 B4977068 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide

4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide

Cat. No. B4977068
M. Wt: 459.3 g/mol
InChI Key: PUPHFSCJKAKQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as CI-994 and is a histone deacetylase (HDAC) inhibitor.

Scientific Research Applications

4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been extensively researched for its potential applications in various scientific fields. One of the main applications of this compound is in cancer research. Several studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC enzymes, this compound can increase histone acetylation, leading to the activation of tumor suppressor genes and the repression of oncogenes. This, in turn, can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has several biochemical and physiological effects. This compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide in lab experiments is its potent anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and apoptosis. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic to normal cells, and therefore, it is important to use appropriate dosages and experimental conditions.

Future Directions

There are several future directions for the research on 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide. One of the future directions is to study the potential applications of this compound in other diseases, such as neurodegenerative diseases and inflammatory diseases. Another future direction is to study the potential synergistic effects of this compound with other anti-cancer drugs. Additionally, it is important to study the potential side effects of this compound and develop strategies to minimize its toxicity. Finally, it is important to study the mechanisms of resistance to this compound and develop strategies to overcome resistance.
In conclusion, 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has potent anti-cancer properties and can induce apoptosis in cancer cells. The mechanism of action of this compound involves the inhibition of HDAC enzymes. This compound has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including studying its potential applications in other diseases, studying its potential synergistic effects with other anti-cancer drugs, and developing strategies to minimize its toxicity.

Synthesis Methods

The synthesis of 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves several steps. The first step is the synthesis of 2-chloro-5-methoxy-4-nitrobenzamide, which is then reduced to 2-chloro-5-methoxy-4-aminobenzamide. This compound is then reacted with 2-phenoxypropionyl chloride to obtain 2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]benzamide. Finally, this compound is reacted with 4-chlorobenzoyl chloride to obtain the final product, 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide.

properties

IUPAC Name

4-chloro-N-[2-chloro-5-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O4/c1-14(31-17-6-4-3-5-7-17)22(28)27-20-12-18(25)19(13-21(20)30-2)26-23(29)15-8-10-16(24)11-9-15/h3-14H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPHFSCJKAKQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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